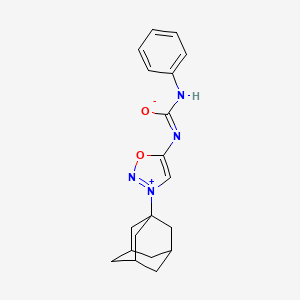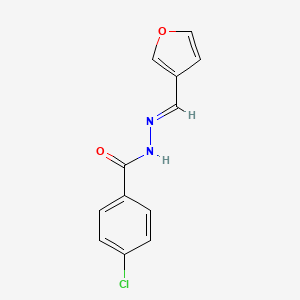
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in 2011 by Schubert et al. and has since been studied extensively due to its potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the expression of genes involved in mitochondrial function and energy metabolism, which may help to protect neurons from damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to reduce the production of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased mitochondrial function, reduced inflammation, and increased production of proteins involved in neuronal growth and survival. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in animal models of neurodegenerative diseases. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the body.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide derivatives that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide and to determine its potential therapeutic benefits in humans. Finally, studies are needed to determine the optimal dosing and administration of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide involves the reaction of cyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride, followed by the reaction of the resulting product with acetic anhydride. The final product is then purified through column chromatography to obtain pure 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases. In animal studies, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the production of proteins involved in neuronal growth and survival.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWNPOCXZIWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)


![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

